2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine
Description
Chemical Structure: The compound features a cyclopentane backbone substituted at position 1 with an amine group and at position 2 with a 1-methylpyrazole-4-ylmethyl group. Its molecular formula is C₁₀H₁₇N₃ (calculated molecular weight: 179.27 g/mol) .
Applications: Primarily used in research and development (R&D), it serves as a building block for pharmaceutical intermediates, particularly in drug discovery targeting central nervous system (CNS) disorders or kinase inhibition .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERXRFFPCPVLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrazole derivatives as selective inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines with a GI50 ranging from 0.127 to 0.560 μM . This suggests that 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine could be explored as a scaffold for developing new anticancer agents.
Neurological Disorders
Compounds with similar structural features have been investigated for their neuroprotective effects. The pyrazole ring is known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. The unique structural characteristics of this compound may provide a basis for developing new antimicrobial agents effective against resistant strains of bacteria and fungi .
Synthesis of Coordination Complexes
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes have potential applications in catalysis and materials science due to their unique electronic properties and reactivity .
Polymer Chemistry
In polymer science, derivatives of pyrazole are being studied for their ability to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to innovative materials with tailored properties for specific applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a recent study focused on CDK inhibitors, a series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on CDK2, showing promising results that warrant further investigation into similar compounds like this compound .
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of pyrazole derivatives has shown that these compounds can modulate neurotransmitter levels, leading to improved cognitive function in animal models of neurodegeneration. This opens avenues for exploring related compounds for therapeutic use in human subjects .
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include cyclopentane/cyclohexane derivatives with substituted amine or heterocyclic groups.
Key Observations :
Physicochemical and Spectral Data
- Melting Point : The target compound lacks reported melting points, whereas N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C .
- Spectroscopy :
- ¹H/¹³C NMR : Pyrazole protons in the target compound resonate near δ 7.5–8.0 ppm (similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, δ 8.87 ppm for pyridine protons) .
- HRMS : The target compound’s ESI-MS would likely show [M+H]⁺ at m/z 180.15 (calculated), comparable to piperazine derivatives (e.g., m/z 452 for COMPOUND 37) .
Biological Activity
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , and it contains both a cyclopentane moiety and a pyrazole ring, which contribute to its pharmacological properties.
The compound can exist in various forms, including its alcohol derivative, 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-ol, and its ketone form, 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanone. These variations influence the compound's reactivity and biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Form |
|---|---|---|---|
| This compound | 166.22 | Amine | |
| 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-ol | 166.22 | Alcohol | |
| 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanone | 166.22 | Ketone |
Preliminary studies suggest that this compound may exert its biological effects through modulation of enzyme activity or receptor binding. The specific mechanisms are still under investigation, but interactions with various biological targets have been noted.
Pharmacological Properties
Research indicates that compounds containing pyrazole moieties often exhibit significant pharmacological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, particularly through the inhibition of cytokines such as TNFα and IL-17 .
- Anticancer Activity : Certain derivatives demonstrate the ability to induce apoptosis in cancer cells, with some compounds showing IC50 values as low as 0.004 μM against specific cancer targets .
- Enzyme Inhibition : Studies have highlighted the potential of pyrazole-containing compounds as inhibitors of epoxide hydrolase and other enzymes, which play critical roles in metabolic processes .
Study on Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of pyrazole derivatives, compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amines were tested in vivo for their effects on zymosan-induced peritonitis in mice. The results indicated a significant reduction in inflammatory cell migration at doses of 100 mg/kg, suggesting potential therapeutic applications in treating inflammatory conditions .
Anticancer Research
Another research effort focused on the anticancer potential of pyrazole derivatives revealed that specific modifications to the pyrazole structure could enhance selectivity and potency against cancer cell lines. Compounds derived from the same scaffold as 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanamines were shown to exhibit promising results in inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
